Proteasome |A2c/i-IN-1
Description
Significance of the Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis and Disease Pathogenesis
The UPS is a sophisticated and highly regulated pathway that governs the degradation of the majority of intracellular proteins. oncotarget.com Its role extends beyond simple waste removal; it is a critical component of a vast array of cellular functions, including cell cycle progression, signal transduction, DNA repair, and the regulation of gene expression. biologists.comcancernetwork.com By eliminating damaged, misfolded, or otherwise unwanted proteins, the UPS ensures protein quality control, preventing the accumulation of toxic protein aggregates that are a hallmark of numerous diseases. scispace.commdpi.com
Dysregulation of the UPS has been implicated in the pathogenesis of a wide range of human diseases, including various cancers, neurodegenerative disorders such as Alzheimer's and Parkinson's disease, and autoimmune conditions. biologists.commdpi.comnih.gov In cancer, for instance, the UPS can be hijacked by malignant cells to degrade tumor suppressor proteins, thereby promoting their survival and proliferation. biologists.com Conversely, in some neurodegenerative diseases, a decline in proteasome activity can lead to the buildup of harmful protein aggregates. biologists.com This central role in both health and disease makes the UPS a compelling target for therapeutic intervention and a critical area of scientific investigation.
Eukaryotic cells employ two major pathways for protein degradation: the ubiquitin-proteasome pathway and lysosomal proteolysis. acs.orguniversiteitleiden.nl Lysosomes are membrane-bound organelles containing a variety of hydrolytic enzymes that primarily degrade extracellular proteins taken up by the cell and long-lived proteins and organelles through a process called autophagy. acs.orguniversiteitleiden.nl
The UPS, on the other hand, is the primary pathway for the degradation of short-lived regulatory proteins and misfolded or damaged proteins in the cytosol and nucleus. mdpi.comacs.org This pathway is characterized by its high specificity, which is achieved through the process of ubiquitination.
The central player in the UPS is the 26S proteasome, a large, multi-subunit protease complex. acs.orgtum.de Its structure is highly organized, consisting of a 20S core particle (CP) and one or two 19S regulatory particles (RP). tum.de The 20S core particle is a barrel-shaped structure composed of four stacked rings and contains the proteolytic active sites sequestered within its central chamber. tum.de In mammals, the constitutive proteasome contains three distinct types of active sites in its β-subunits: β1c (caspase-like), β2c (trypsin-like), and β5c (chymotrypsin-like). nih.gov
The 19S regulatory particle is responsible for recognizing proteins that have been tagged for degradation with a polyubiquitin (B1169507) chain, a process carried out by a cascade of enzymes (E1, E2, and E3 ligases). acs.org The regulatory particle then unfolds the tagged protein and translocates it into the 20S core for degradation into small peptides. tum.de This tightly regulated process of protein turnover is essential for maintaining cellular homeostasis. tum.de
Rationale for Proteasome Inhibition as a Research Modality
Given the central role of the proteasome in cellular function, its inhibition has emerged as a powerful research tool and a validated therapeutic strategy, particularly in oncology. cancernetwork.comnih.gov By blocking the activity of the proteasome, inhibitors can disrupt the degradation of specific proteins, leading to their accumulation. This can have profound effects on cellular processes. For example, inhibiting the degradation of pro-apoptotic proteins can trigger programmed cell death in cancer cells. cancernetwork.com
The development of proteasome inhibitors has allowed researchers to dissect the intricate workings of the UPS and to understand the consequences of its dysfunction. nih.gov Furthermore, the clinical success of broad-spectrum proteasome inhibitors like bortezomib (B1684674) in treating multiple myeloma has spurred the development of new generations of inhibitors with improved properties and different selectivity profiles. oncotarget.comresearchgate.net
Genesis and Early Development of Proteasome |A2c/i-IN-1 in Preclinical Research
The development of "this compound," also identified as compound 37 , arose from the scientific pursuit of more specific tools to probe the functions of individual proteasome subunits. acs.orgmedchemexpress.com While broad-spectrum proteasome inhibitors have proven valuable, subunit-selective inhibitors are crucial for dissecting the specific roles of the different catalytic activities of the proteasome. acs.orgacs.org
The genesis of this compound can be traced back to the vinyl sulfone inhibitor LU-102 . acs.org LU-102 was identified as an inhibitor of both the β2c and β2i subunits with similar potency. acs.org The high structural similarity between the β2c and β2i subunits presented a significant challenge for the rational design of selective inhibitors. acs.orgacs.org To overcome this, researchers synthesized and screened a focused library of compounds based on the chemical scaffold of LU-102. acs.org This systematic approach of modifying the peptide backbone and N-terminal cap of the lead compound ultimately led to the identification of compounds with enhanced selectivity for either the β2c or the β2i subunit. acs.org this compound emerged from this preclinical research as a valuable tool for specifically studying the β2c and β2i subunits. acs.orgmedchemexpress.com
Contextualizing this compound within the Landscape of Proteasome Inhibitors
Proteasome inhibitors can be broadly categorized based on their chemical class, mechanism of inhibition (reversible or irreversible), and their selectivity for different proteasome subunits. researchgate.netacs.org The first generation of inhibitors, such as the peptide boronate bortezomib , were largely non-selective, targeting the chymotrypsin-like activity of the β5 subunit most potently but also affecting other subunits. researchgate.net Second-generation inhibitors, like the epoxyketone carfilzomib , offered irreversible inhibition and a different selectivity profile. cancernetwork.comresearchgate.net
This compound belongs to a more specialized class of subunit-selective inhibitors. acs.orgmedchemexpress.com It is a peptide vinyl sulfone that demonstrates selectivity for the trypsin-like activity of the β2c and β2i subunits. acs.org The development of such selective inhibitors is a significant advancement in the field, allowing for a more nuanced investigation of the proteasome's function. While inhibitors targeting the β1 and β5 subunits have been developed by exploiting differences in their substrate-binding channels, the high similarity of the β2c and β2i active sites made the development of selective inhibitors for these subunits particularly challenging. acs.orgacs.org
The table below summarizes the inhibitory activity of this compound (compound 37) and its lead compound, LU-102, against the β2c and β2i subunits.
| Compound | IC50 β2c (nM) | IC50 β2i (nM) | Selectivity (β2i/β2c) |
| LU-102 | 1.6 | 1.0 | 0.6 |
| Proteasome | A2c/i-IN-1 (compound 37) | 1.53 µM (HeLa cells) | 1.01 µM (THP-1 cells) |
Data derived from a study on the structure-based design of selective proteasome inhibitors. The IC50 values for compound 37 were determined in different cell lines, highlighting its activity in a cellular context. mdpi.com A more direct comparison from another study showed that a related compound, LU-002c , had an IC50 of 8 nM for β2c and a 40-fold selectivity over β2i. acs.org
The development of this compound and other subunit-selective inhibitors represents a critical step forward in understanding the distinct contributions of each catalytic subunit to cellular processes and disease states. These tools are invaluable for preclinical research aimed at developing more targeted and potentially less toxic therapeutic strategies.
Properties
Molecular Formula |
C32H48N4O7 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-4-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxobutan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |
InChI |
InChI=1S/C32H48N4O7/c1-22(33-28(37)20-36-15-17-42-18-16-36)30(39)35-27(19-24-9-12-25(41-3)13-10-24)31(40)34-26(29(38)32(2)21-43-32)14-11-23-7-5-4-6-8-23/h9-10,12-13,22-23,26-27H,4-8,11,14-21H2,1-3H3,(H,33,37)(H,34,40)(H,35,39)/t22-,26-,27-,32+/m0/s1 |
InChI Key |
XOVCQLITIBRPQB-ZBCYONBYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CCC2CCCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CCC2CCCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
Molecular Mechanisms of Action of Proteasome |a2c/i in 1
Direct Interaction and Binding Dynamics with Proteasome Subunits
No specific data regarding the direct interaction and binding dynamics of a compound named "Proteasome |A2c/i-IN-1" with proteasome subunits is available in the provided search results. The following subsections describe the general principles of how inhibitors interact with these subunits.
Specificity and Selectivity Towards Constitutive Proteasome Subunits (e.g., β1, β2, β5)
The 20S proteasome core particle contains the primary catalytic sites for protein degradation. In the standard, or constitutive, proteasome, these activities are carried out by three distinct β-subunits:
β1 (Caspase-like or C-L): Cleaves after acidic amino acid residues. mdpi.commdpi.com
β2 (Trypsin-like or T-L): Cleaves after basic amino acid residues. mdpi.commdpi.com
β5 (Chymotrypsin-like or ChT-L): Cleaves after hydrophobic amino acid residues. mdpi.commdpi.com
Proteasome inhibitors can be designed to target one or more of these subunits with varying degrees of selectivity. The specificity of an inhibitor is determined by its chemical structure and how it fits into the unique substrate-binding pockets of each catalytic site. mdpi.com For example, the inhibitor bortezomib (B1684674) primarily targets the chymotrypsin-like activity of the β5 subunit. cancernetwork.comoup.com The development of inhibitors with high selectivity for specific constitutive subunits is a key area of research, as it can influence both the efficacy and the off-target effects of the drug. cancernetwork.com
Interaction with Immunoproteasome Subunits (e.g., β1i, β2i, β5i)
In immune cells, or other cells stimulated by inflammatory signals like interferon-γ (IFN-γ), the standard catalytic subunits of the proteasome are replaced by immuno-subunits to form the immunoproteasome. mdpi.comnih.gov These specialized subunits alter the cleavage preferences of the proteasome to optimize the generation of peptides for presentation on MHC class I molecules, a crucial step in the adaptive immune response. mdpi.comtandfonline.com
The immuno-subunits are:
β1i (LMP2) replaces β1. mdpi.com
β2i (MECL-1) replaces β2. mdpi.com
β5i (LMP7) replaces β5. mdpi.com
Inhibitors can show differential selectivity for the immunoproteasome over the constitutive proteasome. This selectivity is structurally determined by differences in the substrate-binding pockets between the standard and immuno-subunits. tandfonline.com For instance, the S1 pocket of the β5i subunit is larger than that of the β5c subunit, allowing it to accommodate inhibitors with larger hydrophobic groups. tandfonline.com Selective inhibition of immunoproteasome subunits is a therapeutic strategy for autoimmune diseases and certain cancers. tandfonline.com
Reversible vs. Irreversible Binding Characteristics
Proteasome inhibitors can be classified based on their binding mechanism as either reversible or irreversible.
Reversible Inhibitors: These compounds, such as bortezomib, typically form a temporary covalent bond with the active site of the proteasome subunit. oup.comhealthtree.org The inhibitor can dissociate over time, allowing the proteasome to regain its function. healthtree.org The duration of inhibition is dependent on the rate of this dissociation and the synthesis of new proteasomes by the cell. healthtree.orgresearchgate.net Reversible inhibitors are thought to potentially have fewer off-target effects compared to their irreversible counterparts. researchgate.net
Irreversible Inhibitors: These inhibitors, such as carfilzomib, form a stable, long-lasting covalent bond with the catalytic threonine residue in the active site. oup.comhealthtree.org This type of binding permanently deactivates the proteasome. The cell must synthesize new proteasome complexes to restore proteolytic activity, leading to a more sustained period of inhibition. oup.com This sustained action can be beneficial for therapeutic efficacy but may also increase the risk of toxicity. researchgate.net
| Binding Type | Example | Mechanism | Duration of Action |
| Reversible | Bortezomib | Forms a temporary covalent bond that can dissociate. oup.comhealthtree.org | Inhibition is temporary; function returns as the drug unbinds. healthtree.org |
| Irreversible | Carfilzomib | Forms a stable, permanent covalent bond. oup.comhealthtree.org | Inhibition is sustained until new proteasomes are synthesized. oup.com |
Allosteric Modulation of Proteasome Activity by this compound
There is no information available concerning allosteric modulation of the proteasome by a compound named "this compound".
Allosteric modulation represents an alternative mechanism for regulating proteasome activity. Instead of binding directly to the catalytic active sites within the β-rings, allosteric modulators bind to other sites on the proteasome complex, such as the outer α-rings. nih.govacs.org This binding induces conformational changes that can either inhibit or activate the proteasome's function. nih.govbiorxiv.org For example, some peptide-based modulators can bind to the α-ring and interfere with the gate-opening mechanism that allows substrates to enter the catalytic core, thereby noncompetitively inhibiting proteasome activity. nih.gov This approach offers a way to finely tune proteasome function rather than completely blocking it, which may provide a more precise therapeutic effect. nih.gov
Influence on Proteasomal Substrate Degradation Pathways
No data exists on how "this compound" influences proteasomal substrate degradation.
The primary function of the proteasome is the degradation of proteins targeted by the ubiquitin-proteasome system (UPS). biorxiv.orgfrontiersin.org Inhibition of the proteasome's catalytic activity blocks this degradation pathway, leading to the accumulation of ubiquitinated proteins. frontiersin.orgnih.gov This disruption has several downstream consequences that contribute to the therapeutic effects of proteasome inhibitors in cancer and other diseases:
ER Stress: In cells that produce large quantities of proteins, such as multiple myeloma cells, proteasome inhibition causes an accumulation of misfolded proteins in the endoplasmic reticulum (ER), leading to ER stress and triggering the unfolded protein response (UPR), which can ultimately induce apoptosis (programmed cell death). frontiersin.orgyoutube.comnih.gov
Apoptosis Induction: The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, shifts the cellular balance towards cell death. nih.gov
NF-κB Inhibition: The proteasome degrades the inhibitor of NF-κB (IκB). Proteasome inhibition prevents IκB degradation, which in turn blocks the activity of NF-κB, a key transcription factor that promotes cell survival, proliferation, and inflammation. frontiersin.org
Potential Off-Target Interactions and Their Mechanistic Implications in Preclinical Settings
There is no available information on potential off-target interactions for "this compound".
In preclinical studies, a critical aspect of evaluating any new proteasome inhibitor is determining its potential for off-target interactions. Off-target effects occur when a drug binds to and affects proteins other than its intended target. wuxiapptec.comdrugdiscoverytrends.com For proteasome inhibitors, this can involve interactions with other proteases in the cell. For example, some inhibitors have been shown to interact with non-proteasomal proteases, which may contribute to toxicities observed in preclinical models. cancernetwork.com Assessing off-target activity is crucial for predicting the safety profile of a new compound. dovepress.com Highly selective inhibitors with minimal off-target binding are generally preferred, as they are expected to have a better therapeutic window and fewer side effects. cancernetwork.comwuxiapptec.com
Cellular and Subcellular Effects of Proteasome |a2c/i in 1
Impact on Protein Homeostasis and Unfolded Protein Response (UPR) in Cellular Models
The proteasome plays a central role in maintaining protein homeostasis, also known as proteostasis, by degrading damaged or misfolded proteins. numberanalytics.com This process prevents the accumulation of protein aggregates that can be toxic to the cell. numberanalytics.com A key pathway involved in managing protein quality control within the endoplasmic reticulum (ER) is the ER-associated degradation (ERAD) pathway, which targets misfolded proteins for degradation by the proteasome. frontiersin.org
When proteasome function is impaired, misfolded proteins accumulate in the ER, leading to a condition known as ER stress. frontiersin.orgnih.gov This stress triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis. frontiersin.orgnih.gov The UPR is initiated by three ER-resident transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (protein kinase R-like ER kinase), and ATF6 (activating transcription factor 6). frontiersin.orgnih.gov These sensors detect the buildup of unfolded proteins and activate downstream signaling cascades to:
Increase the expression of chaperone proteins to aid in protein folding. nih.gov
Enhance the ERAD capacity to clear misfolded proteins. nih.gov
However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. nih.gov Interestingly, some studies suggest that while the UPR is activated upon proteasome inhibition, it may not directly regulate the levels or activity of the proteasome itself. tandfonline.com Instead, the UPR appears to enhance autophagy as the primary degradation pathway to cope with ER stress. tandfonline.com
Regulation of Cell Cycle Progression and Cell Fate Decisions
The proteasome is a critical regulator of the cell cycle, ensuring the timely degradation of key regulatory proteins that govern progression through different phases. numberanalytics.comwikipedia.org
The ordered progression through the cell cycle is driven by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by their association with cyclins. wikipedia.org The levels of cyclins fluctuate throughout the cell cycle, and their degradation by the proteasome is essential for moving from one phase to the next. wikipedia.org For instance, the degradation of mitotic cyclins is necessary for exiting mitosis. wikipedia.org
Two major E3 ubiquitin ligase complexes, the Anaphase-Promoting Complex (APC) and the Skp1/Cul1/F-box protein (SCF) complex, are key regulators of cyclin degradation and cell cycle checkpoints. wikipedia.orgbohrium.com Inhibition of the proteasome disrupts this tightly regulated process, leading to cell cycle arrest. biorxiv.org
Inhibition of the proteasome is a potent inducer of apoptosis, or programmed cell death, in many cell types. nih.govresearchgate.net While apoptosis is primarily executed by a family of proteases called caspases, there is significant crosstalk between the apoptotic machinery and the ubiquitin-proteasome system. nih.govresearchgate.net
Proteasome inhibitors can trigger apoptosis through various mechanisms, including:
Accumulation of Pro-Apoptotic Proteins: The proteasome degrades several pro-apoptotic proteins. Its inhibition leads to their stabilization and accumulation, tipping the cellular balance towards death.
ER Stress: As discussed earlier, prolonged ER stress resulting from proteasome inhibition can activate apoptotic pathways. nih.gov
Mitochondrial Dysfunction: Studies have shown that proteasome inhibition can lead to the disruption of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of caspase-3-like proteases, key executioners of apoptosis. jneurosci.org
The decision of a cell to undergo apoptosis in response to proteasome inhibition can be influenced by its proliferative state, with actively proliferating cells often being more sensitive. nih.govresearchgate.net
By disrupting cell cycle progression and inducing apoptosis, proteasome inhibitors significantly impact cell proliferation and viability. mdpi.comnih.gov The inhibition of proteasome activity has been shown to decrease the viability of various cancer cell lines in a dose-dependent manner. mdpi.comnih.gov
For example, in human esophageal squamous cell carcinoma cells, the proteasome inhibitor MG132 was found to suppress proliferation in a dose- and time-dependent manner. nih.gov Similarly, in pulmonary artery smooth muscle cells, proteasome inhibitors were shown to inhibit hypoxia-induced cell proliferation. nih.gov The sensitivity of cells to proteasome inhibition can vary depending on the cell type and its proliferative status. researchgate.net
Modulation of Autophagy and Lysosomal Degradation Mechanisms
Autophagy is a cellular degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. nih.gov The ubiquitin-proteasome system and autophagy are two major pathways for protein and organelle turnover in the cell. bmbreports.org
Initially considered independent, there is now substantial evidence for crosstalk and a compensatory relationship between these two systems. novusbio.comnih.gov When the proteasome is inhibited, there is often an upregulation of autophagy as a compensatory mechanism to clear the accumulating protein aggregates. bmbreports.orgnih.gov
The protein p62/SQSTM1 acts as a key link between the two pathways. novusbio.com It can recognize ubiquitinated proteins and deliver them to the autophagosome for degradation, a process known as selective autophagy. bmbreports.orgnovusbio.com Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can then be targeted for autophagic clearance. bmbreports.org
Influence on Gene Expression and Transcriptional Programs
The proteasome also plays a significant role in regulating gene expression. wikipedia.orgoup.com This regulation can occur through several mechanisms:
Degradation of Transcription Factors: The proteasome controls the levels of many transcription factors, thereby influencing the expression of their target genes. oup.com
Chromatin Association: Components of the proteasome have been found to physically associate with chromatin at the sites of active transcription. oup.compnas.org It is suggested that the proteasome may be involved in various steps of gene regulation, from the control of activators and coactivators to histone modifications and transcriptional elongation. pnas.org
Recent research indicates that in response to catabolic states, a coordinated transcriptional program is activated to increase the expression of proteasome subunits and assembly chaperones, thereby boosting the cell's proteolytic capacity. nih.govresearchgate.netbiorxiv.org This highlights the intricate feedback loops that control proteasome gene expression to meet cellular demands. nih.govresearchgate.net
Subcellular Localization and Compartmentalization of Proteasome |A2c/i-IN-1 Activity
Proteasomes are found in both the cytoplasm and the nucleus of eukaryotic cells. wikipedia.orgresearchgate.net Their subcellular localization is not static and can change in response to cellular conditions such as the proliferative state and stress. researchgate.netmpg.de
In actively proliferating cells, proteasomes are predominantly localized to the nucleus. researchgate.netmpg.de However, under certain stress conditions or during quiescence, proteasomes can translocate to the cytoplasm. researchgate.netmpg.de The nuclear import of proteasomes is a regulated process involving specific adapter proteins. mpg.de
Studies using subcellular fractionation have shown that proteasome activity is present in various compartments, with the highest activity generally found in the cytosol, followed by the nucleus. frontiersin.org Proteasome activity has also been detected in mitochondria. frontiersin.org The precise mechanisms that regulate the subcellular distribution and activity of proteasomes are complex and are essential for maintaining compartmentalized protein quality control. For instance, the nuclear protein AKIR-1 has been identified as a regulator of proteasome subcellular function in C. elegans, where its depletion leads to the nuclear accumulation of polyubiquitinated proteins. nih.gov
Absence of Scientific Data on "this compound" Prevents Article Generation
Following a comprehensive series of targeted searches, it has been determined that there is no publicly available scientific literature or data corresponding to a chemical compound specifically named "this compound" or "A2c/i-IN-1". As a result, the request to generate an article detailing its effects on cellular stress response pathways cannot be fulfilled.
The performed searches aimed to locate information on the compound's interaction with key cellular stress mechanisms, including oxidative stress, the unfolded protein response (UPR), and the heat shock response. Search queries included:
"this compound" oxidative stress
"this compound" unfolded protein response
"this compound" ER stress
"this compound" heat shock response
"A2c/i-IN-1" mechanism of action
"A2c proteasome subunit inhibitor"
These inquiries yielded no specific results for the requested compound. The search results did provide general information on how various other proteasome inhibitors can induce cellular stress. For instance, inhibition of the proteasome can lead to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and the UPR. nih.govmdpi.com This accumulation can also induce a heat-shock response. mdpi.com Furthermore, the ubiquitin-proteasome system is known to be involved in managing oxidative stress by degrading oxidized proteins. plos.org
However, without any data specifically identifying "this compound" and its biological activities, it is impossible to generate the scientifically accurate and specific content required by the prompt. The name "this compound" may represent a highly specific or internal designation not cataloged in public scientific databases, or it may be an erroneous identifier.
Therefore, no article section on the cellular and subcellular effects of "this compound" can be produced. Any attempt to do so would be speculative and would not adhere to the strict requirement for factual, scientifically-backed information.
An extensive search for the chemical compound “this compound” has been conducted to generate the requested article. Despite employing various search strategies and querying multiple scientific databases, no specific information or research data corresponding to a compound with this exact name could be located in the public domain.
The search included broad and specific queries related to its potential applications in oncological and neurodegenerative disease models. However, these searches did not yield any preclinical studies, in vitro or in vivo data, or any scientific literature mentioning “this compound”.
It is possible that “this compound” is an internal designation for a compound not yet disclosed in publicly available research, a developmental code name with limited circulation, or a potential error in nomenclature. Without any primary or secondary sources detailing the activities and research findings related to this specific molecule, it is not possible to construct the thorough, informative, and scientifically accurate article as requested in the provided outline.
Therefore, the requested article on “this compound” cannot be generated at this time. It is recommended to verify the compound's name and any alternative identifiers, such as a CAS number or a reference to a patent or publication, which may facilitate locating the relevant information.
Applications of Proteasome |a2c/i in 1 in Preclinical Disease Models
Role in Inflammatory and Immunological Research Models
There is no available research data detailing the role or application of "Proteasome |A2c/i-IN-1" in any inflammatory or immunological research models. Studies on this specific compound in the context of inflammation or immune response modulation have not been published in the available scientific literature.
Structure Activity Relationship Sar and Rational Design of Proteasome |a2c/i in 1 Derivatives for Research
Identification of Key Pharmacophore Elements for Proteasome Inhibition
The fundamental pharmacophore for many potent proteasome inhibitors, including the A2c/i-IN-1 class, consists of three key elements: an N-terminal capping group, a peptide backbone of 2-4 amino acids that occupies the substrate-binding pockets, and a C-terminal electrophilic group or "warhead" that forms a covalent bond with the active site N-terminal threonine (Thr1) residue of the β-subunit. researchgate.netnih.gov
Electrophilic Warhead : The reactivity and structure of the warhead are crucial for the mechanism of inhibition. For inhibitors targeting the β2 subunit, common warheads include α′,β′-epoxyketones and vinyl sulfones. acs.orgresearchgate.net The epoxyketone warhead, for instance, forms a highly stable morpholino adduct with the N-terminal threonine's hydroxyl and amino groups, a reaction unique to the proteasome's active site architecture, thereby conferring high specificity. nih.govresearchgate.net
Peptide Backbone : The amino acid sequence dictates the inhibitor's affinity and selectivity for the different catalytic subunits. The residues are typically denoted as P1, P2, P3, etc., corresponding to their interaction with the S1, S2, S3 pockets of the proteasome's active site. For the trypsin-like β2 subunit, which classically cleaves after basic amino acids, the P1 residue is a key determinant of specificity. nih.gov However, extensive SAR studies have revealed that a range of residues can be accommodated to achieve potent and selective inhibition of β2c or β2i.
N-terminal Cap : This group protects the peptide from exopeptidase degradation and can form additional interactions with the enzyme surface, influencing both potency and cell permeability. Modifications to the N-cap can fine-tune the inhibitor's properties without altering the core peptide-warhead interactions. acs.org
Synthetic Modifications and Their Impact on Potency and Selectivity
Systematic synthetic modification of the inhibitor scaffold has been instrumental in elucidating the subtle differences between the β2c and β2i active sites. researchgate.net Starting from lead compounds that inhibit both subunits with similar potency, such as the vinyl sulfone LU-102, researchers have developed highly selective inhibitors by modifying the peptide side chains (P1, P2, P3) and the N-cap. nih.govacs.org
Key findings from these SAR studies include:
P2 Residue Modification : The nature of the P2 side chain is a critical driver of selectivity between β2c and β2i. The β2c subunit is tolerant of both small (e.g., Glycine (B1666218), Alanine, Serine) and bulky P2 residues. In contrast, the β2i subunit disfavors small P2 side chains. nih.govacs.org This differential preference has been exploited to create highly selective β2c inhibitors. For example, incorporating a small P2 residue like glycine or serine into a peptide epoxyketone scaffold can increase selectivity for β2c over β2i by more than 50-fold. nih.govacs.org
P3 Residue Modification : The size of the P3 side chain also impacts selectivity. Studies have shown that the β2c subunit disfavors oversized P3 side chains, while the β2i subunit is more accommodating. acs.org
N-Cap Modification : Altering the N-terminal capping group can modulate potency and selectivity. For instance, replacing a standard cap with a pyrazine (B50134) group in one series led to a 40-fold increase in selectivity for β2c, albeit with some loss of potency. nih.govacs.org
The following interactive table summarizes SAR data from the development of selective β2c inhibitors based on the modification of a lead compound scaffold.
| Compound ID | P2 Residue | P3 Residue | N-Cap Group | IC50 β2c (nM) | Selectivity (β2c vs β2i) |
| LU-102 (Lead) | Leucine | Leucine | Morpholine | 25 | 1.6-fold |
| Compound 4 | Alanine | Leucine | Morpholine | 10 | 32-fold |
| Compound 13 | Serine | Leucine | Morpholine | 11 | 47-fold |
| Compound 18 | Glycine | Leucine | Morpholine | 26 | 224-fold |
| Compound 7 | Leucine | Leucine | Pyrazine | 575 | 40-fold |
| Compound 22 | Leucine | Cyclohexyl | 2-Methylthiazole | 18 | 30-fold |
Data synthesized from published research on β2c/i selective inhibitors. nih.govacs.org
Conversely, developing β2i-selective inhibitors has often started from scaffolds that primarily target other immunoproteasome subunits, like the β5i-selective inhibitor ONX 0914. nih.govresearchgate.net Modifications to the P1, P2, and P3 residues of this epoxyketone-based compound have yielded ligands with significant selectivity for β2i over β2c. nih.gov
Computational Modeling and Molecular Docking Studies of Proteasome |A2c/i-IN-1 with Proteasome Complexes
Computational methods are essential for rationalizing SAR data and guiding the design of new inhibitors. nih.gov Molecular docking and modeling studies use high-resolution crystal structures of the proteasome to simulate the binding of inhibitors like A2c/i-IN-1 within the catalytic pocket. nih.govmdpi.com
Due to the difficulty in crystallizing human proteasomes, these studies often utilize the yeast 20S proteasome, whose active sites are highly conserved, or specially developed chimeric yeast proteasomes where the active sites have been "humanized". nih.govmdpi.com Docking simulations of β2c- and β2i-selective inhibitors into these structures have revealed the molecular basis for their specificity. nih.gov
These studies visualize crucial protein-ligand interactions, including:
Hydrogen Bonding : The peptide backbone of the inhibitor typically forms hydrogen bonds with backbone atoms of the enzyme, such as Gly47, which helps to anchor the ligand in the active site. nih.gov
Hydrophobic Interactions : The P1, P2, and P3 side chains fit into the corresponding S1, S2, and S3 hydrophobic pockets of the β2 subunit, and the extent of this fit determines binding affinity. nih.gov
Covalent Adduct Formation : Modeling confirms the formation of a covalent bond between the inhibitor's warhead and the Thr1 residue, which is the basis of irreversible inhibition. nih.gov
By comparing the binding poses of a single inhibitor in both β2c and β2i active site models, researchers can identify subtle differences in the shape and residue composition of the binding pockets that are then exploited to enhance selectivity. nih.gov This structure-based design approach accelerates the development of highly specific chemical tools. acs.org
Development of Advanced this compound Analogs and Probes for Research Purposes
A primary goal of developing selective inhibitors like A2c/i-IN-1 is to create advanced chemical probes for studying proteasome biology. nih.govstanford.edu Activity-based probes (ABPs) are powerful tools derived from potent and selective inhibitors that allow for the direct visualization and quantification of active enzyme populations in complex biological samples, such as cell lysates or even living organisms. stanford.edufrontiersin.org
An ABP is typically created by modifying a selective inhibitor scaffold with a reporter tag. nih.gov This is achieved by synthesizing an analog of A2c/i-IN-1 that incorporates:
A reporter tag : This can be a fluorophore (e.g., rhodamine, BODIPY) for fluorescent imaging or a biotin (B1667282) tag for affinity purification and subsequent analysis by mass spectrometry. youtube.com
A linking moiety : A flexible linker is often used to connect the reporter tag to the inhibitor scaffold without disrupting its binding to the proteasome.
By using a highly selective β2c or β2i inhibitor as the foundation, researchers can create ABPs that specifically label only the active constitutive or immunoproteasome β2 subunits. nih.gov Such probes are invaluable for:
Determining the relative expression and activity of β2c versus β2i in different cell types and disease states. nih.govstanford.edu
Screening for new drug candidates in a high-throughput format. frontiersin.org
Understanding the distinct biological roles of the constitutive and immunoproteasomes, which remains an area of active investigation. nih.gov
The development of these advanced analogs and probes, guided by detailed SAR and computational studies, completes the cycle of rational design and provides the scientific community with indispensable tools for biological discovery. acs.orgnih.gov
Methodologies for Investigating Proteasome |a2c/i in 1 in Research
Biochemical Assays for Proteasome Activity Measurement
Biochemical assays are fundamental for directly measuring the enzymatic activity of the proteasome and determining the inhibitory effects of compounds like Proteasome |A2c/i-IN-1. These assays typically utilize purified proteasomes or cell lysates and measure the cleavage of specific substrates.
Fluorometric Assays: These are the most common methods for assessing proteasome activity. researchgate.net They employ peptide substrates conjugated to a fluorescent molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or rhodamine 110 (R110). researchgate.netabcam.comsigmaaldrich.com When the proteasome cleaves the peptide, the fluorophore is released, resulting in a measurable increase in fluorescence. researchgate.net Substrates like Suc-LLVY-AMC are frequently used to measure the chymotrypsin-like activity of the proteasome, which is a primary target for many inhibitors. researchgate.netabcam.com The intensity of the fluorescence is directly proportional to the proteasome's enzymatic activity. researchgate.netapexbt.com These assays are robust and can be adapted for high-throughput screening of potential proteasome inhibitors. sigmaaldrich.comapexbt.com
Luminometric Assays: These assays offer a highly sensitive alternative to fluorometric methods. promega.com They utilize substrates that, upon cleavage by the proteasome, release a substrate for luciferase, generating a luminescent signal. promega.com An example is the Proteasome-Glo™ assay, which can measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome through different luminogenic substrates. promega.com The "add-mix-measure" format simplifies the procedure, making it suitable for automation. promega.com A key advantage of luminometric assays is the reduction of background signals often associated with fluorescent compounds. promega.com
| Assay Type | Principle | Common Substrates | Detection Method | Advantages |
| Fluorometric | Cleavage of a peptide-fluorophore conjugate releases a fluorescent signal. researchgate.net | Suc-LLVY-AMC, Z-LRR-AMC, Z-nLPnLD-AMC, LLVY-R110 abcam.comabcam.compromega.com | Fluorometer (e.g., Ex/Em 350/440 nm for AMC) abcam.com | Robust, widely used, suitable for high-throughput screening. sigmaaldrich.comapexbt.com |
| Luminometric | Proteasome cleavage releases a substrate for a luciferase enzyme, producing light. promega.com | Suc-LLVY-aminoluciferin, Z-LRR-aminoluciferin, Z-nLPnLD-aminoluciferin promega.com | Luminometer | High sensitivity, low background, simple "add-mix-measure" format. promega.com |
Techniques for Assessing Protein Degradation Pathways
Western Blot: This is a widely used technique to detect and quantify the levels of specific proteins in cell or tissue lysates. In the context of proteasome inhibition, Western blotting can be used to measure the accumulation of known proteasome substrates, such as ubiquitinated proteins, cell cycle regulators (e.g., p21, p27), and tumor suppressors (e.g., p53). nih.gov An increase in the levels of these proteins following treatment with this compound would indicate effective proteasome inhibition.
Proteomics: Mass spectrometry-based proteomics offers a global and unbiased approach to identify and quantify changes in the entire proteome of cells treated with this compound. This powerful technique can reveal novel substrates of the proteasome and provide a comprehensive understanding of the cellular pathways affected by proteasome inhibition.
Ubiquitination Assays: Since the proteasome primarily degrades ubiquitinated proteins, assays that measure the levels of ubiquitination are highly relevant. nih.gov These can include immunoprecipitation of ubiquitinated proteins followed by Western blotting, or the use of specific antibodies that recognize polyubiquitin (B1169507) chains. An accumulation of polyubiquitinated proteins is a hallmark of proteasome inhibition.
Cell-Based Assays for Viability, Apoptosis, and Proliferation
Cell-based assays are essential for determining the functional consequences of proteasome inhibition by this compound on cellular health and behavior.
Apoptosis Assays: Proteasome inhibition is known to induce apoptosis (programmed cell death) in cancer cells. nih.gov Several methods can be used to detect apoptosis, including:
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). This allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Proliferation Assays: These assays measure the rate of cell division. Methods like BrdU or EdU incorporation assays detect DNA synthesis in actively dividing cells. A decrease in proliferation would indicate that this compound has a cytostatic effect.
Imaging Techniques for Visualizing Cellular Effects
Microscopy techniques allow for the direct visualization of the morphological and subcellular changes induced by this compound.
Fluorescence Microscopy: This technique is invaluable for observing the localization of specific proteins and cellular structures. For instance, fluorescently tagged reporter proteins that are substrates of the proteasome (e.g., GFP-u) can be used. scispace.com Inhibition of the proteasome by this compound would lead to the accumulation of the fluorescent reporter, which can be visualized and quantified. scispace.com Additionally, immunofluorescence can be used to visualize the accumulation and localization of endogenous proteasome substrates or markers of cellular stress and apoptosis.
In Vitro and In Vivo Model Systems and Experimental Design Considerations
The evaluation of this compound requires the use of appropriate biological models.
In Vitro Models:
Cell Lines: Cancer cell lines, particularly from hematological malignancies like multiple myeloma and mantle cell lymphoma, are commonly used as they are highly dependent on proteasome activity. nih.gov A panel of different cell lines can be used to assess the compound's spectrum of activity.
Primary Cells: Using cells isolated directly from patient tissues can provide more clinically relevant information.
In Vivo Models:
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice. These models are used to assess the anti-tumor efficacy of this compound in a living organism.
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic mutations, more closely mimicking human disease.
Experimental Design Considerations:
Dose-Response and Time-Course Studies: It is crucial to determine the optimal concentration and duration of treatment with this compound to elicit the desired biological effects.
Controls: Appropriate positive controls (e.g., known proteasome inhibitors like bortezomib (B1684674) or carfilzomib) and negative controls (vehicle-treated) are essential for validating the experimental results.
Biomarker Analysis: In vivo studies should include the analysis of biomarkers from tumor and normal tissues to confirm target engagement (proteasome inhibition) and to understand the downstream pharmacological effects.
Synthetic Methodologies for Research-Grade this compound and its Analogs
The availability of high-purity this compound and its analogs is critical for research.
Chemical Synthesis: The synthesis of this compound likely involves multi-step organic synthesis protocols. Medicinal chemists can modify the structure of the parent compound to create analogs. This process, known as structure-activity relationship (SAR) studies, aims to improve potency, selectivity, and pharmacokinetic properties. The synthesis of analogs allows for a deeper understanding of how different chemical moieties contribute to the compound's biological activity. The purity and identity of the synthesized compounds must be rigorously confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
A comprehensive search for the chemical compound “this compound” did not yield any results within publicly accessible scientific literature or research databases. The name "this compound" or "A2c/i-IN-1" does not appear in peer-reviewed journals, preclinical study reports, or established chemical and biological information repositories.
The only mention of this specific compound name was found on a commercial chemical supplier website, which is an excluded source for this article.
Due to the complete absence of scientific and research-based information on “this compound,” it is not possible to generate the requested article. The detailed comparative analysis, including distinctions in mechanism of action, effects on proteasome subunit specificity, synergistic or antagonistic properties, and research advantages, cannot be provided without foundational data from preclinical research.
Therefore, the content for the following outline sections and subsections could not be developed:
Comparative Analysis with Other Proteasome Inhibitors in Preclinical Research
Advantages of Proteasome |A2c/i-IN-1 for Addressing Specific Research Questions
Further investigation into this compound would require access to proprietary research data or internal documentation from the entity that has synthesized or is studying it, as it is not currently part of the public scientific domain.
Future Directions and Emerging Research Avenues for Proteasome |a2c/i in 1
Elucidation of Novel Biological Roles and Off-Target Interactions in Advanced Research Models
Future research will focus on identifying novel biological functions and potential off-target interactions of Proteasome |A2c/i-IN-1. While its primary target is the proteasome, understanding its broader effects within the cellular environment is crucial. The ubiquitin-proteasome system (UPS) is central to a vast array of cellular processes, including signal transduction, cell cycle control, and protein quality control. nih.gov Inhibition of the proteasome can therefore have far-reaching consequences beyond the intended therapeutic effect.
Advanced research models, such as 3D organoids and patient-derived xenografts, will be instrumental in these investigations. These models more closely mimic the complex microenvironment of human tissues and tumors, providing a more accurate platform to study the systemic effects of proteasome inhibition. For instance, brain organoids are already revolutionizing neuroscience by offering a sophisticated model for disease and drug discovery. abcam.com
A key area of investigation will be the potential for off-target effects. While some proteasome inhibitors are designed for high specificity, the complexity of the proteome means that unintended interactions can occur. Identifying these off-target interactions is essential for predicting and mitigating potential side effects in future therapeutic applications. Techniques such as chemical proteomics can be employed to identify the full spectrum of protein interactions.
Exploration of this compound in Emerging Disease Models
The role of the proteasome in a variety of diseases beyond cancer is an expanding area of research. nih.gov Dysfunction of the proteasome has been implicated in neurodegenerative diseases, autoimmune disorders, and infectious diseases. abcam.comnih.govfrontiersin.org Future studies will explore the efficacy of this compound in these emerging disease models.
For example, in neurodegenerative diseases like Alzheimer's and Parkinson's, the accumulation of misfolded proteins is a key pathological feature. abcam.com The proteasome is responsible for clearing these toxic protein aggregates, and its dysfunction is thought to contribute to disease progression. frontiersin.org Investigating the ability of this compound to restore proteasome function or modulate the clearance of these proteins in relevant disease models could open up new therapeutic avenues.
Similarly, the immunoproteasome, a specialized form of the proteasome, plays a critical role in the immune response. wikipedia.org Its dysregulation has been linked to autoimmune diseases. ijbs.com Research into the effects of this compound on immunoproteasome activity could reveal its potential as a treatment for these conditions. ijbs.com The use of budding yeast as a model system has been instrumental in understanding the physiological functions of the proteasome and can be used to discover new suppressor genes for disease-causing mutations. findaphd.com
Development of Advanced Methodologies for Studying this compound's Biological Impact
To fully understand the biological impact of this compound, the development and application of advanced research methodologies are essential. Current methods for measuring proteasome activity, such as fluorogenic peptide substrates, have limitations. researchgate.net
Future research will benefit from the development of more sophisticated techniques, including:
Site-specific fluorescent probes: These probes can provide a more detailed picture of proteasome activity by targeting specific catalytic subunits. researchgate.net
Mass spectrometry-based methods: Techniques like Proteasome-Inhibitor-Pulldown followed by Mass Spectrometry (PiP-MS) can identify the substrates of the 20S proteasome, offering insights into its role in ubiquitin-independent degradation. abcam.com
Cryo-electron microscopy (cryo-EM): This structural biology technique can be used to determine the high-resolution structure of the proteasome in complex with inhibitors like this compound, providing a detailed understanding of the mechanism of inhibition. numberanalytics.com
Kinetic and X-ray crystallographic studies: Combining these methods is a powerful tool for analyzing inhibitor-proteasome interactions and can aid in the design of new and improved proteasome inhibitors. nih.gov
These advanced methodologies will provide a more comprehensive and nuanced understanding of how this compound affects cellular function at the molecular level. berkeley.edu
Integration of Multi-Omics Approaches to Understand Its Comprehensive Cellular Impact
A holistic understanding of the cellular impact of this compound requires the integration of multiple "omics" disciplines. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the cellular response to proteasome inhibition. frontiersin.org
Table 1: Multi-Omics Approaches for Studying Proteasome Inhibitor Effects
By integrating these datasets, researchers can identify novel biomarkers of drug response, uncover unexpected cellular pathways affected by the inhibitor, and gain a deeper understanding of its mechanism of action. elifesciences.org For example, a multi-omics analysis of multiple myeloma cells resistant to proteasome inhibitors identified mutations in proteasome genes and upregulation of compensatory pathways. researchgate.net
Strategies for Overcoming Adaptive Cellular Responses to Proteasome Inhibition in Research Models
A significant challenge in the therapeutic use of proteasome inhibitors is the development of resistance. oaepublish.com Cells can adapt to proteasome inhibition through various mechanisms, including mutations in the proteasome subunits, upregulation of proteasome expression, and activation of alternative protein degradation pathways. nih.govelifesciences.org
Future research will focus on developing strategies to overcome these adaptive responses in research models. This may involve:
Combination therapies: Combining this compound with inhibitors of other cellular pathways, such as those involved in protein synthesis or autophagy, could prevent or reverse resistance. elifesciences.org For instance, inhibiting the E3 ubiquitin ligase RFWD2 has been shown to overcome resistance to proteasome inhibitors in multiple myeloma. frontiersin.org
Targeting the immunoproteasome: In some cases, resistance to inhibitors of the constitutive proteasome can be overcome by targeting the immunoproteasome.
Developing next-generation inhibitors: The insights gained from studying resistance mechanisms can inform the design of new inhibitors that are less susceptible to these adaptive responses. nih.gov For example, irreversible inhibitors may be more effective in overcoming resistance than reversible ones. nih.gov
Understanding and overcoming these resistance mechanisms is crucial for realizing the full therapeutic potential of proteasome inhibitors like this compound. aacrjournals.org
Q & A
Q. What frameworks integrate β2c/i-IN-1 findings with broader literature on proteasome inhibitors?
- Answer : Conduct systematic reviews using PRISMA guidelines. Compare IC50 values, subunit selectivity, and toxicity profiles across inhibitors. Use the FINER criteria to evaluate the novelty and relevance of findings (e.g., β2c/i vs. β5-targeted therapies) .
Data Presentation Guidelines
- Tabular Data : Include comparative tables for IC50 values across subunits (e.g., β2c vs. β2i) and cell lines. Annotate with statistical significance (p-values) and confidence intervals .
- Figures : Use heatmaps to visualize proteasome activity across tissues or conditions. Provide raw data in supplementary materials for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
